Biotin-19-SS-dutp
CAS No.: 104142-46-3
Cat. No.: VC20740964
Molecular Formula: C33H54N7O18P3S3
Molecular Weight: 1025.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104142-46-3 |
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Molecular Formula | C33H54N7O18P3S3 |
Molecular Weight | 1025.9 g/mol |
IUPAC Name | [[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Standard InChI | InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
Standard InChI Key | BVFVAYBZGIQMFG-VOTSOKGWSA-N |
Isomeric SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Chemical Structure and Properties
Structural Composition
Biotin-19-SS-dutp features a complex structure consisting of three primary components: the biotin moiety, a linker containing a disulfide bond, and the deoxyuridine triphosphate nucleotide. The biotin molecule is connected to the C-5 position of the pyrimidine ring via a 12-atom linker that contains the critical disulfide (-S-S-) bond . This arrangement positions the biotin molecule at a sufficient distance from the nucleotide to prevent steric hindrance during DNA polymerization while maintaining the functional properties of both components.
The presence of the disulfide bond within the linker represents the most distinctive structural feature of this compound. This bond can be selectively cleaved under reducing conditions, allowing for the controlled release of the biotin moiety from the DNA strand after it has fulfilled its purpose in experimental procedures. The strategic placement of this bond ensures that cleavage occurs without damaging the DNA strand itself .
Synthesis and Preparation Methods
Synthetic Pathway
The synthesis of Biotin-19-SS-dutp involves specialized chemical procedures that incorporate the disulfide bond within the linker structure. While detailed synthetic pathways are proprietary to manufacturers, the general approach involves modification of established biotinylation methods. The synthesis typically begins with deoxyuridine triphosphate as the base nucleotide, to which a linker containing a disulfide bond is attached at the C-5 position of the pyrimidine ring. The biotin moiety is then conjugated to the terminal end of this linker .
This synthetic process must be carefully controlled to ensure the stability of both the disulfide bond and the triphosphate group, as both are essential for the compound's functionality. The triphosphate group enables incorporation by DNA polymerases, while the disulfide bond provides the cleavable property that distinguishes this compound from other biotinylated nucleotides .
Purification Techniques
Following synthesis, Biotin-19-SS-dutp requires rigorous purification to remove reaction byproducts and ensure high purity for research applications. Standard purification methods for modified nucleotides typically involve chromatographic techniques, particularly high-performance liquid chromatography (HPLC). These purification steps are critical to remove unreacted starting materials and incomplete reaction products that could interfere with subsequent applications .
Mechanism of Action
DNA Incorporation Process
Biotin-19-SS-dutp functions as a substrate for DNA polymerases, allowing it to be incorporated into newly synthesized DNA strands during replication or enzymatic DNA synthesis reactions. During these processes, DNA polymerase recognizes the compound as a dTTP analog and incorporates it into the growing DNA strand, replacing thymidine with the biotinylated deoxyuridine .
The efficiency of this incorporation process, while slightly lower than that of natural nucleotides, remains sufficient for most applications. Specifically, Biotin-19-SS-dutp supports DNA synthesis in standard nick-translation reactions at approximately 35%-40% the rate of an equal concentration of the normal nucleotide, TTP . This reduced incorporation rate is attributed to the steric bulk of the biotin-linker moiety, which can marginally impede the enzymatic activity of DNA polymerase.
Binding and Cleavage Mechanism
Once incorporated into DNA, the biotin moiety of Biotin-19-SS-dutp forms an exceptionally strong non-covalent bond with avidin or streptavidin proteins. This interaction, characterized by a dissociation constant in the femtomolar range, enables the specific capture of biotinylated DNA on avidin-conjugated surfaces or matrices. The strength of this interaction facilitates various experimental procedures, including affinity purification and molecular detection .
The defining feature of Biotin-19-SS-dutp is its capacity for controlled release from avidin binding through disulfide bond cleavage. When exposed to reducing agents such as dithiothreitol (DTT), the disulfide bond within the linker undergoes reduction, severing the connection between the biotin moiety and the DNA strand. This cleavage allows for the elution of previously bound DNA under mild, non-denaturing conditions, preserving the structural integrity of associated biomolecules and complexes .
Applications in Molecular Biology
DNA Labeling Techniques
Biotin-19-SS-dutp serves as a valuable tool for non-radioactive DNA labeling across various molecular biology applications. The compound can be employed in several DNA labeling techniques, including:
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Nick Translation: In this process, DNase I creates single-strand breaks (nicks) in double-stranded DNA, and DNA Polymerase I removes nucleotides from the 3' side of these nicks while incorporating Biotin-19-SS-dutp in place of thymidine .
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PCR Labeling: During polymerase chain reaction, Biotin-19-SS-dutp can be incorporated into amplified DNA fragments, generating biotinylated PCR products for downstream applications .
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Random Priming: This technique involves the use of random oligonucleotides as primers for DNA synthesis, during which Biotin-19-SS-dutp is incorporated into newly synthesized complementary strands .
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End Labeling/Tailing: Terminal transferase can add Biotin-19-SS-dutp to the 3' ends of DNA fragments, providing terminal biotin labels .
The concentrations typically used for these applications range from 50 μM to 0.7 mM Biotin-19-SS-dutp, often in combination with unmodified dTTP to optimize labeling efficiency and minimize potential interference with subsequent DNA functionality .
Isolation of Protein-DNA Complexes
Perhaps the most significant application of Biotin-19-SS-dutp lies in its ability to facilitate the isolation and analysis of protein-DNA complexes under non-denaturing conditions. By incorporating this modified nucleotide into DNA and capturing the resulting biotinylated DNA on avidin affinity matrices, researchers can isolate DNA along with any associated proteins. The subsequent reduction of the disulfide bond using DTT permits the elution of these complexes in their native, functional state .
This application has been demonstrated in the isolation of intact nucleosomes. When DNA containing Biotin-19-SS-dutp was reconstituted with histones to form 11S monomer nucleosomes, these Bio-SS-nucleosomes selectively bound to avidin-agarose. Remarkably, 90% of the bound nucleosomes were successfully recovered through elution with buffer containing 50-500 mM dithiothreitol. Analysis by velocity sedimentation in a sucrose gradient confirmed that the recovered nucleosomes remained intact as 11S particles, validating the non-denaturing nature of this isolation approach .
Experimental Performance Data
DNA Synthesis Efficiency
Research data demonstrates that Biotin-19-SS-dutp exhibits good functionality as a substrate for DNA polymerase, though with reduced efficiency compared to natural nucleotides. The incorporation rate during DNA synthesis has been quantitatively assessed in standard nick-translation reactions, as summarized in Table 1.
Table 1: Relative DNA Synthesis Efficiency with Biotin-19-SS-dutp
Nucleotide Type | Relative Incorporation Rate | Experimental Conditions |
---|---|---|
Thymidine Triphosphate (TTP) | 100% (reference) | Standard nick-translation reaction |
Biotin-19-SS-dutp | 35%-40% | Equal concentration to TTP |
This data indicates that while Biotin-19-SS-dutp is incorporated less efficiently than the natural nucleotide, its incorporation rate remains sufficient for most molecular biology applications .
Recovery Efficiency Following Disulfide Cleavage
The efficiency of protein-DNA complex recovery following disulfide bond cleavage represents a critical performance metric for Biotin-19-SS-dutp. Experimental data from nucleosome isolation studies has demonstrated impressive recovery rates, as detailed in Table 2.
Table 2: Recovery Efficiency of Bio-SS-Nucleosomes from Avidin-Agarose
Elution Condition | Recovery Rate | Structural Integrity |
---|---|---|
50-500 mM DTT | 90% | Preserved (11S particles) |
No DTT (control) | <5% | Not applicable |
This high recovery efficiency under reducing conditions, coupled with the preservation of nucleosome structural integrity, highlights the practical utility of Biotin-19-SS-dutp for isolating protein-DNA complexes in their native state .
Comparison with Related Compounds
Other Biotinylated Nucleotides
Various biotinylated nucleotides are available for molecular biology applications, each with distinct structural features and applications. Table 3 provides a comparison between Biotin-19-SS-dutp and other commonly used biotinylated nucleotides.
Table 3: Comparison of Biotinylated Nucleotides
Nucleotide Type | Linker Structure | Cleavable | Key Applications |
---|---|---|---|
Biotin-19-SS-dutp | 12-atom with disulfide bond | Yes (reducing conditions) | Isolation of protein-DNA complexes |
Biotin-16-dUTP | 16-atom linker | No | DNA labeling, detection |
Biotin-11-dUTP | 11-atom linker | No | DNA labeling, detection |
The primary distinction of Biotin-19-SS-dutp lies in its cleavable disulfide bond, which enables applications requiring the controlled release of biotinylated DNA from avidin binding .
Advantages of the Disulfide Linkage
The disulfide bond in Biotin-19-SS-dutp confers several significant advantages for specific molecular biology applications:
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Non-denaturing Elution: The ability to release biotinylated DNA from avidin binding under mild, reducing conditions preserves the structural integrity of associated proteins and complexes .
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Controlled Release: The disulfide bond provides a specific chemical trigger for biotin release, offering precise experimental control .
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Reversible Binding: Unlike conventional biotinylated nucleotides, Biotin-19-SS-dutp enables reversible avidin binding, expanding the range of possible experimental approaches .
These advantages are particularly valuable for studies requiring the isolation and analysis of native protein-DNA complexes, where maintaining structural integrity is crucial for subsequent functional characterization .
Future Research Directions
Emerging Applications
The unique properties of Biotin-19-SS-dutp suggest several promising avenues for future research and application development:
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Chromatin Dynamics Studies: The ability to isolate intact nucleosomes and other chromatin structures could facilitate more detailed investigations of dynamic chromatin modifications and interactions .
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Protein-DNA Interaction Mapping: The compound could enable new approaches to identifying and characterizing protein binding sites on DNA under native conditions .
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Single-Molecule Studies: The controlled release mechanism might be leveraged for single-molecule manipulation and analysis techniques .
Technical Improvements
Ongoing research efforts may focus on enhancing the utility of Biotin-19-SS-dutp through technical refinements:
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Incorporation Efficiency: Modifications to the linker structure could potentially improve the compound's incorporation rate during DNA synthesis while maintaining its cleavable properties .
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Alternative Cleavage Mechanisms: Development of variants with different cleavable linkages might expand the range of experimental conditions under which controlled release can be achieved .
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Combinatorial Approaches: Integration with other DNA modification and labeling technologies could yield synergistic methodological advances for complex biomolecular analyses .
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